molecular formula C17H16ClN3OS B2917704 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 1421478-17-2

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B2917704
M. Wt: 345.85
InChI Key: YRVOYQZQDPWYHF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves studying the compound’s molecular structure, including its atomic arrangement and bonding.



Chemical Reactions Analysis

This involves understanding the reactions the compound can undergo, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Photochemical and Thermochemical Efficiency

Research on bioactive benzothiazolinone acetamide analogs, including compounds with structures similar to the specified chemical, has shown potential in photochemical and thermochemical applications. These compounds have been studied for their ability to act as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection. The non-linear optical (NLO) activity and natural bond orbital analysis provide insights into intramolecular interactions, suggesting potential applications in photovoltaic cells (Mary et al., 2020).

Anticancer Activity

Thiazole derivatives, related to the query compound, have been synthesized and evaluated for their anticancer properties. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, with one compound exhibiting high selectivity and potential for inducing apoptosis. This suggests a promising avenue for the development of new anticancer agents (Evren et al., 2019).

Synthesis Methodologies

The synthesis of thiazole and pyrrole derivatives, including oxidative radical cyclization techniques, has been explored. These methodologies allow for the creation of erythrinanes and other complex structures, showcasing the versatility of thiazole-based compounds in synthetic organic chemistry (Chikaoka et al., 2003).

Molecular Docking Studies

Molecular docking studies of thiazole and triazole derivatives have revealed significant binding interactions with various biological targets, suggesting their potential as therapeutic agents. For instance, cholinesterase inhibition and antimicrobial activity have been investigated, highlighting the utility of thiazole compounds in developing new drugs (Riaz et al., 2020).

Safety And Hazards

This involves understanding the compound’s potential hazards, including its toxicity, flammability, and environmental impact.


Future Directions

This involves considering potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.


Please consult with a professional chemist or a trusted source for more specific information. Remember to always handle chemicals safely and responsibly.


properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-12-15(10-19-16(22)11-21-8-4-5-9-21)23-17(20-12)13-6-2-3-7-14(13)18/h2-9H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVOYQZQDPWYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

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